2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-
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Overview
Description
2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- is an organic compound that belongs to the furanone family This compound is characterized by a furanone ring with a phenylmethoxy methyl substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- typically involves the reaction of a furanone derivative with a phenylmethoxy methyl group. One common method is the alkylation of 2(5H)-furanone with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy methyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, dihydrofuranones, tetrahydrofuranones, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone, 5-methyl-: Similar structure but with a methyl group instead of a phenylmethoxy methyl group.
2(5H)-Furanone, 5-ethyl-: Contains an ethyl group at the 5-position.
2(5H)-Furanone, 5-(methoxy)-: Features a methoxy group at the 5-position.
Uniqueness
2(5H)-Furanone, 5-[(phenylmethoxy)methyl]- is unique due to the presence of the phenylmethoxy methyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
85339-36-2 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C12H12O3/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10/h1-7,11H,8-9H2 |
InChI Key |
HTSRAUGLDNWFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C=CC(=O)O2 |
Origin of Product |
United States |
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